molecular formula C23H20F2N4O2 B11203435 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-3-carboxamide

Cat. No.: B11203435
M. Wt: 422.4 g/mol
InChI Key: JFAFIZULRMNDPG-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuro[3,2-d]pyrimidine core, along with the piperidinecarboxamide moiety, makes this compound a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield benzofuro[3,2-b]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of fungal cell membranes .

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H20F2N4O2

Molecular Weight

422.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,4-difluorophenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H20F2N4O2/c24-16-8-7-14(18(25)10-16)11-26-23(30)15-4-3-9-29(12-15)22-21-20(27-13-28-22)17-5-1-2-6-19(17)31-21/h1-2,5-8,10,13,15H,3-4,9,11-12H2,(H,26,30)

InChI Key

JFAFIZULRMNDPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=C(C=C(C=C5)F)F

Origin of Product

United States

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